4-(2-(2-Hydroxybenzoyl)carbohydrazonoyl)-2-methoxyphenyl 3-bromobenzoate
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Overview
Description
4-(2-(2-Hydroxybenzoyl)carbohydrazonoyl)-2-methoxyphenyl 3-bromobenzoate is a complex organic compound with the molecular formula C21H15BrN2O4. This compound is notable for its unique structure, which includes a hydroxybenzoyl group, a carbohydrazonoyl group, a methoxyphenyl group, and a bromobenzoate group. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(2-Hydroxybenzoyl)carbohydrazonoyl)-2-methoxyphenyl 3-bromobenzoate typically involves multiple steps. One common method includes the reaction of 2-hydroxybenzoyl hydrazine with 2-methoxybenzaldehyde to form an intermediate hydrazone. This intermediate is then reacted with 3-bromobenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often includes the use of automated reactors, precise temperature control, and high-purity reagents.
Chemical Reactions Analysis
Types of Reactions
4-(2-(2-Hydroxybenzoyl)carbohydrazonoyl)-2-methoxyphenyl 3-bromobenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carbonyl group would yield an alcohol.
Scientific Research Applications
4-(2-(2-Hydroxybenzoyl)carbohydrazonoyl)-2-methoxyphenyl 3-bromobenzoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and as a probe for biological assays.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-(2-(2-Hydroxybenzoyl)carbohydrazonoyl)-2-methoxyphenyl 3-bromobenzoate involves its interaction with specific molecular targets. The hydroxybenzoyl group can form hydrogen bonds with biological molecules, while the bromobenzoate group can participate in halogen bonding. These interactions can affect the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-hydroxybenzoic acid: Similar in structure but lacks the carbohydrazonoyl and methoxyphenyl groups.
4-(2-(4-Hydroxybenzoyl)carbohydrazonoyl)phenyl 4-bromobenzoate: Similar but with a different substitution pattern on the benzoyl group.
Uniqueness
4-(2-(2-Hydroxybenzoyl)carbohydrazonoyl)-2-methoxyphenyl 3-bromobenzoate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
477729-18-3 |
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Molecular Formula |
C22H17BrN2O5 |
Molecular Weight |
469.3 g/mol |
IUPAC Name |
[4-[(E)-[(2-hydroxybenzoyl)hydrazinylidene]methyl]-2-methoxyphenyl] 3-bromobenzoate |
InChI |
InChI=1S/C22H17BrN2O5/c1-29-20-11-14(13-24-25-21(27)17-7-2-3-8-18(17)26)9-10-19(20)30-22(28)15-5-4-6-16(23)12-15/h2-13,26H,1H3,(H,25,27)/b24-13+ |
InChI Key |
QMRPEUUUGHCUHC-ZMOGYAJESA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC=CC=C2O)OC(=O)C3=CC(=CC=C3)Br |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)C2=CC=CC=C2O)OC(=O)C3=CC(=CC=C3)Br |
Origin of Product |
United States |
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